3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-(1H-tetrazol-5-yl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide can be compared with other similar compounds such as:
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: These compounds also exhibit antibacterial activity and are used in similar research applications.
Benzanilides: This class of compounds shares the benzanilide core structure and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10FN5O |
---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
3-fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-5-1-4-10(7-11)14(21)16-12-6-2-3-9(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
GAKOBKPDJJGRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NNN=N3 |
Origin of Product |
United States |
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